molecular formula C10H9ClO B6323134 4-(4-chloro-phenyl)-but-3-yn-2-ol CAS No. 153395-93-8

4-(4-chloro-phenyl)-but-3-yn-2-ol

Cat. No. B6323134
Key on ui cas rn: 153395-93-8
M. Wt: 180.63 g/mol
InChI Key: GPOOETBYGFKGSO-UHFFFAOYSA-N
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Patent
US05436273

Procedure details

The product prepared in step (c) above (0.05 mol) and p-toluenesulphonic acid (1 g) dissolved in ethanol (50 ml) is refluxed for 3 hours. After cooling, 2 to 3 g potassium carbonate is added and the mixture is filtered. The ethanol is removed in vacuo and the residue is taken up in ether/water (40 ml/10 ml). The ether layer is washed, dried and the ether is removed in vacuo. The residue is distilled to afford the title compound in almost quantitative yield.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 (± 0.5) g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH:8]([C:10]#[C:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)[CH3:9].C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[OH:7][CH:8]([C:10]#[C:11][C:12]1[CH:13]=[CH:14][C:15]([Cl:18])=[CH:16][CH:17]=1)[CH3:9] |f:2.3.4|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OC(C)C#CC1=CC=C(C=C1)Cl
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.5 (± 0.5) g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
The ethanol is removed in vacuo
WASH
Type
WASH
Details
The ether layer is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the ether is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
OC(C)C#CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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